CYCLOPENTYL(4-METHYLPIPERAZINO)METHANONE
Description
Cyclopentyl(4-methylpiperazino)methanone is a methanone derivative featuring a cyclopentyl group and a 4-methylpiperazino moiety linked via a ketone bridge. The cyclopentyl group introduces aliphatic, non-aromatic characteristics, which may influence solubility, steric interactions, and metabolic stability compared to aromatic analogs.
Properties
IUPAC Name |
cyclopentyl-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-12-6-8-13(9-7-12)11(14)10-4-2-3-5-10/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMXYVUTMIMIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl(4-methylpiperazino)methanone typically involves the reaction of cyclopentanone with 4-methylpiperazine in the presence of a suitable catalyst. One common method involves the use of potassium carbonate as a base and n-butanol as a solvent. The reaction is carried out at room temperature, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-methylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopentyl(4-methylpiperazino)methanol.
Reduction: Formation of cyclopentyl(4-methylpiperazino)methanol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Cyclopentyl(4-methylpiperazino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclopentyl(4-methylpiperazino)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. By blocking these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
The following table highlights key structural distinctions between Cyclopentyl(4-methylpiperazino)methanone and related compounds:
| Compound Name | Core Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | Cyclopentyl, 4-methylpiperazino | C₁₁H₁₈N₂O | 194.28* | Aliphatic cyclopentyl group |
| 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone | Pyridinyl, nitrophenyl, 4-methylpiperazino | C₁₈H₁₇F₃N₄O₃ | 394.35 | Aromatic, electron-withdrawing groups (NO₂, CF₃) |
| (4-Methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone | Phenyl-pyrrole, 4-methylpiperazino | C₁₆H₁₉N₃O | 269.34 | Heteroaromatic substitution |
*Estimated based on molecular formula.
Key Observations:
- Cyclopentyl vs.
- Electron-Withdrawing Effects: Analogs like the pyridinyl-nitrophenyl derivative (CAS 306977-48-0) exhibit strong electron-withdrawing groups (CF₃, NO₂), which may increase reactivity in nucleophilic environments or binding affinity to biological targets .
- Molecular Weight : The target compound’s lower molecular weight (194.28 vs. 269–394 in analogs) suggests differences in pharmacokinetics, such as faster diffusion rates or altered metabolic pathways .
Physicochemical Properties
| Property | This compound (Estimated) | 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone | (4-Methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone |
|---|---|---|---|
| Density (g/cm³) | ~1.10 (Predicted) | Not reported | 1.15±0.1 |
| Boiling Point (°C) | ~300–350 (Predicted) | Not reported | 434.5±40.0 |
| pKa | ~7.0 (Predicted) | Not reported | 6.67±0.10 |
Key Observations:
- Boiling Point : The cyclopentyl derivative’s predicted lower boiling point (~300–350°C) compared to the phenyl-pyrrole analog (434.5°C) reflects reduced molecular complexity and weaker intermolecular forces .
- Acidity (pKa): The target compound’s predicted pKa (~7.0) aligns with the slightly basic 4-methylpiperazino group, similar to the phenyl-pyrrole analog (pKa 6.67) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
